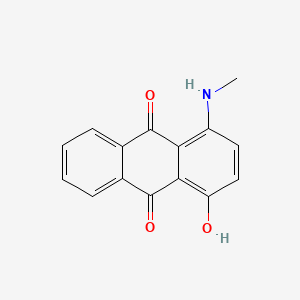
1-Hydroxy-4-(methylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-(methylamino)anthraquinone, also known as Disperse Blue 22, is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications, particularly in the dye industry. This compound is characterized by its red crystalline powder form and its solubility in organic solvents such as chloroform and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-4-(methylamino)anthraquinone can be synthesized through several methods. One common method involves the reaction of 1,4-dihydroxyanthraquinone with methylamine. This reaction typically occurs under basic conditions and requires an appropriate oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Applications De Recherche Scientifique
1-Hydroxy-4-(methylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound’s ability to absorb UV light makes it useful in biological staining and imaging techniques.
Industry: It is widely used in the textile industry for dyeing synthetic fibers.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-(methylamino)anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyanthraquinone: Similar in structure but lacks the methylamino group.
4-Methylaminoanthraquinone: Similar but lacks the hydroxy group.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of one hydroxy and one methylamino group.
Uniqueness
1-Hydroxy-4-(methylamino)anthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for a range of chemical reactions and interactions that are not possible with other anthraquinone derivatives .
Propriétés
Numéro CAS |
6373-16-6 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
1-hydroxy-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO3/c1-16-10-6-7-11(17)13-12(10)14(18)8-4-2-3-5-9(8)15(13)19/h2-7,16-17H,1H3 |
Clé InChI |
CLSZOXOVVBCADB-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6373-16-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



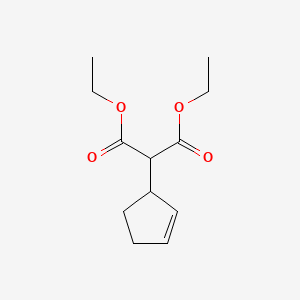
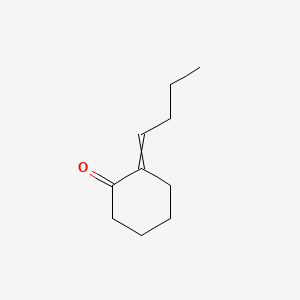
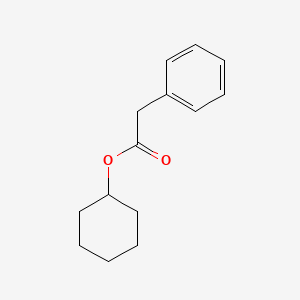
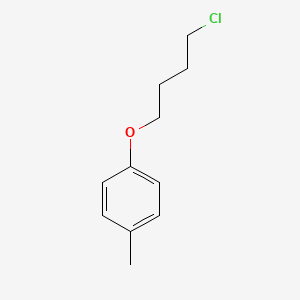
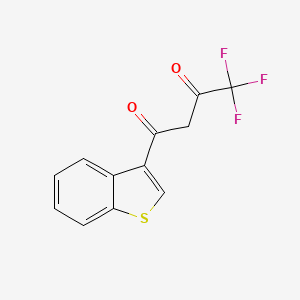
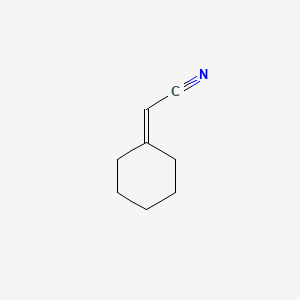
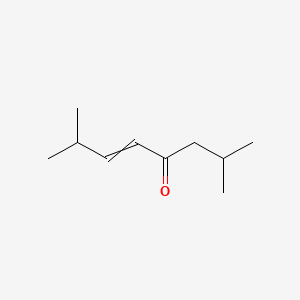
![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)
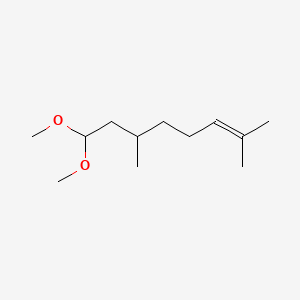
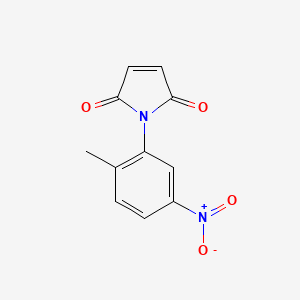
![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine](/img/structure/B1615491.png)
